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Introduction: The Molecular Profile of Sodium 2-(2-
hydroxyethoxy)acetate
Sodium 2-(2-hydroxyethoxy)acetate is an organic salt with the molecular formula

C4H7NaO4.[1][2] It is the sodium salt of 2-(2-hydroxyethoxy)acetic acid, a known metabolite of

1,4-dioxane.[3][4][5] Understanding the precise molecular structure and purity of this compound

is critical for its application in various research and development sectors, including its potential

role as a linker in drug-conjugate technologies. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

indispensable tools for the comprehensive characterization of this molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for Sodium 2-(2-
hydroxyethoxy)acetate, supported by field-proven insights into experimental design and data

interpretation. While direct experimental spectra for this specific salt are not widely published,

we can confidently predict its spectral features based on the well-characterized parent acid and

fundamental principles of spectroscopy.

Molecular Structure and Properties:

IUPAC Name: sodium 2-(2-hydroxyethoxy)acetate[1]
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Molecular Formula: C4H7NaO4[1]

Molecular Weight: 142.09 g/mol [1]

CAS Number: 142047-97-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of

organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H

and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Sodium 2-(2-hydroxyethoxy)acetate is expected to exhibit four

distinct signals corresponding to the four sets of non-equivalent protons. The conversion of the

carboxylic acid to its sodium salt will result in the disappearance of the acidic proton signal

(typically observed >10 ppm) and may cause slight upfield shifts for adjacent protons due to the

change in electron density.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration
Rationale for

Assignment

H-a (-CH₂-OH) ~3.5 Triplet 2H

Protons adjacent

to the hydroxyl

group,

deshielded by

the oxygen atom.

Expected to be a

triplet due to

coupling with H-

b.

H-b (-O-CH₂-) ~3.6 Triplet 2H

Protons on the

carbon adjacent

to the ether

oxygen and H-a.

Deshielded by

the ether oxygen.

Expected to be a

triplet due to

coupling with H-

a.

H-c (-O-CH₂-

COO⁻)
~3.9 Singlet 2H

Protons on the

carbon alpha to

the carboxylate

group.

Deshielded by

both the ether

oxygen and the

carboxylate.

Expected to be a

singlet as there

are no adjacent

protons.
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-OH Variable (4-5) Broad Singlet 1H

The chemical

shift of the

hydroxyl proton

is concentration

and solvent

dependent and

will exchange

with D₂O.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

carboxylate carbon is expected to be the most downfield signal.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale for Assignment

C1 (-CH₂-OH) ~61
Carbon attached to the

hydroxyl group.

C2 (-O-CH₂-) ~72
Carbon adjacent to the ether

oxygen.

C3 (-O-CH₂-COO⁻) ~68

Carbon alpha to the

carboxylate group and

adjacent to the ether oxygen.

C4 (-COO⁻) ~175
Carboxylate carbon,

significantly deshielded.

Experimental Protocol for NMR Spectroscopy
Sample Preparation (Under Inert Atmosphere for Hygroscopic Samples):

Drying: Dry the Sodium 2-(2-hydroxyethoxy)acetate sample under high vacuum for

several hours to remove any residual water, as the compound is likely hygroscopic.
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Weighing: In a glovebox or under a stream of dry nitrogen, accurately weigh 10-20 mg of the

dried sample.

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆). Deuterium oxide (D₂O) is a good choice for ionic compounds, but it will result in

the exchange and disappearance of the hydroxyl proton signal. DMSO-d₆ can also be used

and will allow for the observation of the hydroxyl proton.

Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm

NMR tube to remove any particulate matter.

Capping: Securely cap the NMR tube to prevent atmospheric moisture contamination.

Data Acquisition:

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement

by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂,

and CH₃ groups.

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR

spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC

(Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
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The IR spectrum of Sodium 2-(2-hydroxyethoxy)acetate will be characterized by the

presence of strong absorptions corresponding to the hydroxyl, ether, and carboxylate functional

groups. A key difference from its parent acid will be the absence of the broad O-H stretch and

the C=O stretch of the carboxylic acid, and the appearance of strong asymmetric and

symmetric stretches of the carboxylate anion.

Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Vibrational Mode

O-H (alcohol) 3500-3200 Strong, Broad Stretching

C-H (aliphatic) 3000-2850 Medium Stretching

C=O (carboxylate) 1610-1550 Strong Asymmetric Stretching

C=O (carboxylate) 1420-1300 Strong Symmetric Stretching

C-O (ether) 1150-1085 Strong Stretching

C-O (alcohol) 1050-1000 Strong Stretching

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that

requires minimal sample preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount of the solid Sodium 2-(2-hydroxyethoxy)acetate
powder onto the ATR crystal.

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm

to ensure good contact with the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.
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Data Processing: The collected spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is a highly sensitive method for determining the molecular weight of a compound and

can provide structural information through fragmentation analysis.

Predicted Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic

compounds like Sodium 2-(2-hydroxyethoxy)acetate.

Negative Ion Mode ESI (-):

This mode is expected to be highly sensitive for this compound.

m/z (predicted) Ion Identity Notes

119.03 [M-Na]⁻

The deprotonated parent acid,

2-(2-hydroxyethoxy)acetic

acid. This is expected to be the

base peak.

Positive Ion Mode ESI (+):

In positive ion mode, adduct formation is common.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b043044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (predicted) Ion Identity Notes

143.02 [M+H]⁺ The protonated molecule.

165.01 [M+Na]⁺

The sodiated adduct of the

sodium salt, forming a [M-

Na+2Na]⁺ species. This is

often a prominent ion for

sodium salts.

Experimental Protocol for LC-MS (ESI)
Sample Preparation: Prepare a dilute solution of Sodium 2-(2-hydroxyethoxy)acetate (e.g.,

1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or

acetonitrile.

Chromatography (Optional but Recommended): While direct infusion is possible, coupling

with liquid chromatography (LC) can provide cleaner spectra by separating the analyte from

any impurities. A reversed-phase C18 column or a HILIC column could be suitable.

Ionization: Introduce the sample solution into the ESI source.

Mass Analysis: Acquire mass spectra in both positive and negative ion modes over an

appropriate m/z range (e.g., 50-500).

Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the

parent ions (e.g., m/z 119 in negative mode or m/z 165 in positive mode) and analyze the

resulting product ions.

Visualizations
Molecular Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b043044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Sodium 2-(2-hydroxyethoxy)acetate

Drying & Dissolution

NMR (1H, 13C) ATR-FTIR LC-MS (ESI)

Spectral Analysis

Structural Elucidation Purity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Characterization of Sodium 2-(2-hydroxyethoxy)acetate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b043044#spectroscopic-data-nmr-ir-
mass-spec-of-sodium-2-2-hydroxyethoxy-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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